molecular formula C61H88N18O21S2 B1231090 Peplomycin CAS No. 68247-85-8

Peplomycin

Cat. No.: B1231090
CAS No.: 68247-85-8
M. Wt: 1473.6 g/mol
InChI Key: QIMGFXOHTOXMQP-GFAGFCTOSA-N
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Description

Peplomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a novel analog of bleomycin, designed to have reduced pulmonary toxicity compared to its predecessor. This compound is primarily used in the treatment of various cancers, including malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peplomycin is synthesized through a series of complex chemical reactions involving the modification of the bleomycin moleculeThe exact synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces verticillus followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and purity, and the extraction process involves several chromatographic techniques to isolate this compound from other fermentation by-products .

Chemical Reactions Analysis

Types of Reactions: Peplomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with altered biological activity and reduced toxicity .

Scientific Research Applications

Peplomycin has a wide range of scientific research applications, including:

Mechanism of Action

Peplomycin exerts its effects by binding to DNA and causing strand breaks. This process involves the formation of a metal-peplomycin complex that generates reactive oxygen species, leading to DNA cleavage. The bithiazole group of this compound intercalates into the DNA, while the metal-binding domain activates oxygen to produce the reactive species. This mechanism disrupts DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its reduced pulmonary toxicity compared to bleomycin, making it a safer alternative for patients with pre-existing lung conditions. Its ability to induce apoptosis in cancer cells while minimizing side effects makes it a valuable addition to the arsenal of antitumor agents .

Biological Activity

Peplomycin (PEP) is a member of the bleomycin family, which are glycopeptide antibiotics known for their ability to induce DNA damage in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy based on various studies.

This compound exerts its biological effects primarily through oxidative DNA cleavage. The mechanism involves the formation of a ternary complex consisting of this compound, iron (III), and molecular oxygen, which facilitates the generation of reactive oxygen species (ROS). These ROS induce single-strand breaks in DNA, leading to apoptosis in cancer cells. The structure of this compound includes a metal-binding domain that is crucial for its activity:

  • Metal Binding : this compound binds to iron (II), which is essential for activating oxygen to cleave DNA.
  • Intercalation : The bithiazole group of this compound intercalates into the DNA helix, stabilizing the drug-DNA complex and enhancing its cytotoxic effects .

Comparative Efficacy

This compound has been compared with other chemotherapeutic agents such as Bleomycin and Mitomycin C in terms of tumor specificity and cytotoxicity. A study evaluated the tumor-specific cytotoxicity of this compound against various human oral tumor cell lines and normal cell types:

Compound Tumor Cell Lines Cytotoxicity (IC50) Specificity
This compoundHSC-2, HSC-32-8 µMModerate
BleomycinHSC-2, HSC-31-5 µMHigh
Mitomycin CHSC-2, HSC-31-4 µMHighest

The results indicated that while Mitomycin C exhibited the highest tumor specificity, this compound showed stronger activity and less pulmonary toxicity compared to Bleomycin, making it a favorable option in certain clinical scenarios .

Case Studies and Clinical Applications

This compound has been utilized in various clinical settings, particularly in treating squamous cell carcinoma and other malignancies. Notable case studies include:

  • Head and Neck Cancer : A clinical trial involving this compound demonstrated significant tumor reduction in patients with advanced head and neck squamous cell carcinoma.
  • Combination Therapies : Research indicates that combining this compound with other agents like cisplatin enhances overall efficacy and reduces resistance mechanisms in cancer cells.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies show that this compound induces apoptosis through caspase activation pathways. For instance, treatment with this compound activated caspases 3, 8, and 9 significantly more than untreated controls .
  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies provided insights into the solution conformation of this compound, aiding in understanding its interactions with DNA and potential modifications for enhanced efficacy .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Peplomycin’s cytotoxicity in vitro?

Basic To evaluate this compound’s cytotoxicity, researchers should:

  • Select cell lines representative of the target cancer type (e.g., lung adenocarcinoma A549 or breast cancer MCF-7) .
  • Use dose-response curves with a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values .
  • Include controls (untreated cells, vehicle controls, and positive controls like cisplatin) to validate assay sensitivity .
  • Standardize incubation times (e.g., 48–72 hours) and use validated viability assays (MTT, CCK-8, or clonogenic assays) .

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical studies?

Basic

  • Standardize administration routes (intravenous vs. intraperitoneal) and dosing schedules (single vs. multiple doses) to minimize confounding factors .
  • Use high-performance liquid chromatography (HPLC) or LC-MS for plasma concentration measurements, ensuring calibration curves cover expected ranges .
  • Report absolute bioavailability and half-life with standard deviations, avoiding overprecision (e.g., reporting means to one decimal place) .

Q. What statistical methods are recommended for analyzing this compound’s efficacy in animal models?

Basic

  • Employ non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or skewed data .
  • For survival studies, use Kaplan-Meier curves with log-rank tests and report hazard ratios with 95% confidence intervals .
  • Predefine primary and secondary endpoints to avoid post-hoc data dredging .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Advanced

  • Conduct pharmacodynamic-pharmacokinetic (PD-PK) modeling to correlate drug exposure with effect . Example: If in vitro IC₅₀ is 10 µM but in vivo efficacy requires higher doses, assess tumor penetration barriers (e.g., hypoxia, stromal interactions) .
  • Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge the gap between monolayer cultures and complex in vivo environments .

Q. What methodologies are suitable for elucidating this compound’s mechanism of action in drug-resistant cancers?

Advanced

  • Perform RNA sequencing or CRISPR-Cas9 screens to identify resistance-associated genes (e.g., ABC transporters or DNA repair pathways) .
  • Validate findings using knockout/knockdown models and correlate with drug sensitivity data .
  • Use isobologram analysis to test synergy with other agents (e.g., cisplatin or PARP inhibitors) .

Q. How can researchers ensure reproducibility in this compound studies when conflicting data arise from different labs?

Advanced

  • Adhere to FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
  • Publish raw data (e.g., flow cytometry files, microscopy images) in repositories like Figshare or Zenodo .
  • Replicate key experiments using orthogonal methods (e.g., confirm apoptosis via both Annexin V staining and caspase-3 activation assays) .

Q. What frameworks guide the development of novel research questions about this compound’s therapeutic potential?

Advanced

  • Apply the FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: “Does this compound synergize with immunotherapy in tumors with high tumor mutational burden (TMB)?”
  • Use PICO (Population, Intervention, Comparison, Outcome) for clinical questions: “In NSCLC patients (P), does this compound combined with pembrolizumab (I) improve progression-free survival (O) compared to pembrolizumab alone (C)?” .

Q. Data Integrity & Reporting Standards

Q. How should researchers manage conflicting toxicity profiles of this compound in long-term studies?

Advanced

  • Conduct dose-ranging studies to identify the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL) .
  • Use toxicogenomics to map organ-specific gene expression changes (e.g., liver enzymes or renal biomarkers) .
  • Report adverse events using CTCAE criteria and include histopathological validation .

Q. What are the best practices for meta-analysis of this compound’s clinical trial data?

Advanced

  • Follow PRISMA guidelines for systematic reviews, detailing search strings, inclusion/exclusion criteria, and risk-of-bias assessments (e.g., Cochrane ROB tool) .
  • Perform subgroup analyses by cancer type, dosing regimen, and biomarker status (e.g., PD-L1 expression) .

Q. Ethical & Methodological Compliance

Q. How can researchers design ethically compliant studies involving this compound in vulnerable populations?

Basic

  • Obtain IRB approval and document informed consent processes, especially for pediatric or geriatric cohorts .
  • Use adaptive trial designs (e.g., Bayesian methods) to minimize patient exposure to ineffective doses .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGFXOHTOXMQP-GFAGFCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70384-29-1 (sulfate (1:1) salt)
Record name Peplomycin [INN]
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DSSTOX Substance ID

DTXSID701024414
Record name Peplomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68247-85-8
Record name Peplomycin
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Record name Peplomycin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peplomycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peplomycin
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Record name PEPLOMYCIN
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